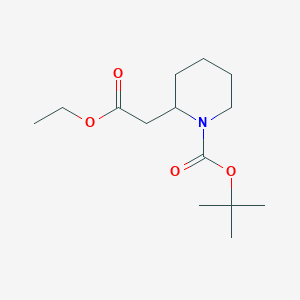

Ethyl N-Boc-2-piperidineacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

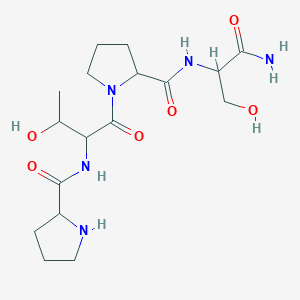

The synthesis of derivatives of Ethyl N-Boc-2-piperidineacetate involves catalytic hydrogenation of β-ketoester, derived from Boc-Orn (Z)-OH and ethyl lithioacetate, to exclusively yield ethyl (2R,3S)-3-tert-butyloxycarbonylamino-2-piperidineacetic acid. This compound, when appropriately protected, finds use in peptide synthesis (Gomez-Monterrey et al., 1993).

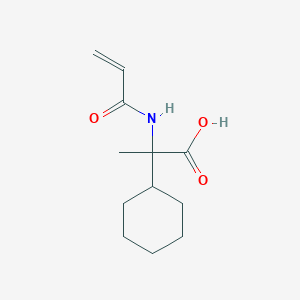

Molecular Structure Analysis

The molecular structure of Ethyl N-Boc-2-piperidineacetate and its derivatives often involves complex stereochemistry, which is crucial for their activity in synthetic applications. For instance, the synthesis of ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) demonstrates its efficiency as a coupling reagent in esterification and amidation reactions, highlighting the importance of its molecular structure in these chemical processes (Thalluri et al., 2013).

Wissenschaftliche Forschungsanwendungen

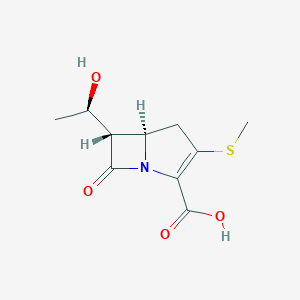

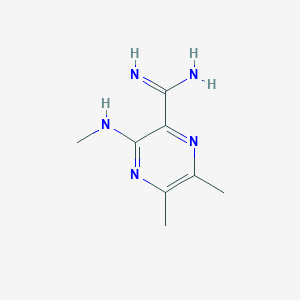

Synthesis and Catalysis

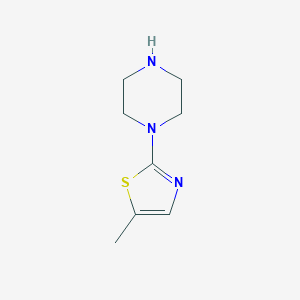

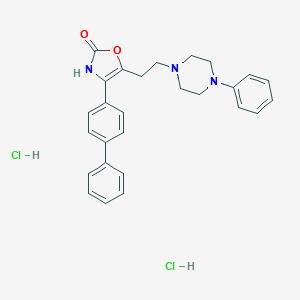

Ethyl N-Boc-2-piperidineacetate is widely utilized in synthetic chemistry for the preparation of complex molecules. It acts as a coupling agent in racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. The compound's ability to facilitate these reactions without racemization makes it invaluable for producing optically pure compounds essential in pharmaceuticals (Thalluri et al., 2013). Furthermore, it is involved in the synthesis of novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their Copper(II) complexes, showcasing its versatility in creating structurally constrained molecules for biochemical applications (Yamato et al., 2000).

Pharmaceutical Research

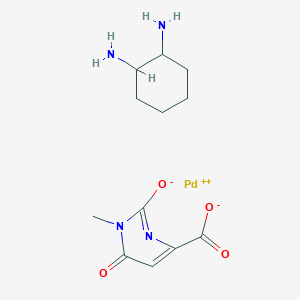

In pharmaceutical research, Ethyl N-Boc-2-piperidineacetate is employed for the development of enantioselective syntheses of pharmacologically active compounds. Its application in catalytic dynamic resolutions exemplifies the production of high-purity enantiomers of drugs, such as the synthesis of tobacco alkaloid anabasine, demonstrating its critical role in the development of therapeutics (Beng & Gawley, 2011).

Material Science

In the field of material science, Ethyl N-Boc-2-piperidineacetate contributes to the advancement of polymer chemistry. Its derivatives are used in the synthesis and modification of polymers, enhancing their properties and functionalities for diverse applications. For example, the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety illustrates its importance in developing new polymeric materials with tailored thermal stability (Jing et al., 2019).

Conformational and Structural Studies

Additionally, Ethyl N-Boc-2-piperidineacetate plays a pivotal role in structural biology and chemistry by enabling the conformational analysis of molecules. Studies involving X-ray diffraction, FTIR, and computational calculations provide insights into the molecular structure and behavior of compounds derived from Ethyl N-Boc-2-piperidineacetate. These analyses are crucial for understanding the interactions and stability of molecules, which has implications for drug design and material science (Dega-Szafran et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMVVBWPDEWBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555947 |

Source

|

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-Boc-2-piperidineacetate | |

CAS RN |

118667-62-2 |

Source

|

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.